N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide
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Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.331. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications of Furanic Compounds
Furanic compounds have been studied for their potential in catalytic processes, especially in the conversion of biomass-derived materials into valuable chemicals. For instance, the catalytic reduction of biomass-derived furanic compounds with hydrogen over heterogeneous catalysts has been a subject of interest due to its simplicity and the variety of possible reactions, such as hydrogenation and hydrogenolysis, which can produce valuable chemicals like furfuryl alcohol and tetrahydrofurfuryl alcohol (Nakagawa, Tamura, & Tomishige, 2013). Similarly, the conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts showcases the versatility of furanic compounds in catalysis (Yang et al., 2013).
Material Science and Polymer Development
Furanic compounds are also pivotal in the development of high-performance materials from renewable resources. The synthesis of semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid (FDCA) illustrates the potential of furanic compounds in creating polymers with good thermal and mechanical properties, highlighting their applicability in sustainable material science (Luo et al., 2016).
Biomass Conversion and Bio-Based Chemicals
The role of furanic compounds in the conversion of biomass into valuable chemicals is significant. The catalytic conversion of 5-hydroxymethylfurfural (HMF) to various value-added derivatives demonstrates the versatility of furanic compounds in chemical synthesis and the potential for developing a wide range of bio-based chemicals and fuels (Kong et al., 2018).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNOYZUOZOIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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